molecular formula C15H14BrClN2O3S B4715499 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide

Cat. No. B4715499
M. Wt: 417.7 g/mol
InChI Key: FWIKFSIEXNKGIR-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide, also known as BAY 41-2272, is a synthetic compound that has been extensively researched for its potential therapeutic properties. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.

Mechanism of Action

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of vascular tone and smooth muscle relaxation. When sGC is activated, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and dilation of blood vessels.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, this compound 41-2272 has been shown to inhibit platelet aggregation, reduce inflammation, and protect against oxidative stress. These effects make this compound 41-2272 a potentially useful therapeutic agent for a variety of conditions, including cardiovascular disease, stroke, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide 41-2272 is its specificity for sGC activation. Unlike other vasodilators, such as nitric oxide donors, this compound 41-2272 does not affect other signaling pathways in the body. This makes it a useful tool for studying the effects of sGC activation in a variety of experimental settings. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several promising directions for future research on N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide 41-2272. One area of interest is in the development of more potent and selective sGC activators. Another area of research is in the use of this compound 41-2272 as a therapeutic agent for other conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the long-term safety and efficacy of this compound 41-2272 in humans.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. This compound 41-2272 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-12-3-7-14(8-4-12)23(21,22)19(10-15(18)20)9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIKFSIEXNKGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide
Reactant of Route 6
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide

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